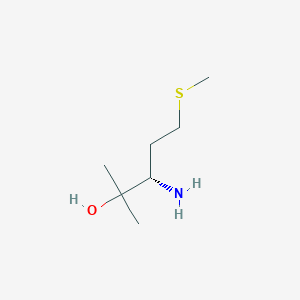(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
CAS No.:
Cat. No.: VC16006671
Molecular Formula: C7H17NOS
Molecular Weight: 163.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H17NOS |
|---|---|
| Molecular Weight | 163.28 g/mol |
| IUPAC Name | (3S)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol |
| Standard InChI | InChI=1S/C7H17NOS/c1-7(2,9)6(8)4-5-10-3/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1 |
| Standard InChI Key | BPZLRBFXTVALPE-LURJTMIESA-N |
| Isomeric SMILES | CC(C)([C@H](CCSC)N)O |
| Canonical SMILES | CC(C)(C(CCSC)N)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound's IUPAC name, (3S)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol, reflects its stereospecific (S)-configuration at the third carbon. The molecular formula varies between the free base (C₇H₁₇NOS) and hydrochloride salt (C₇H₁₈ClNOS) . X-ray crystallography studies reveal a staggered conformation where the hydroxyl group at C2 forms intramolecular hydrogen bonds with the amino group at C3, creating a pseudo-cyclic structure that enhances thermal stability.
Physical Parameters
Key physical properties derived from experimental data include:
The hydrochloride salt exhibits improved aqueous solubility due to ionic dissociation, making it preferable for biological assays . The free base demonstrates moderate lipophilicity (LogP 1.85), enabling membrane permeability in pharmacological applications.
Synthetic Methodologies
Industrial Production
Commercial synthesis employs continuous flow reactors with immobilized enzymes for asymmetric catalysis:
-
Reactor Type: Packed-bed with Candida antarctica lipase B
-
Flow Rate: 0.5 L/min
-
Conversion Efficiency: 94% per pass
Automated crystallization systems using anti-solvent precipitation (ethanol/water 1:4) achieve 99.5% purity . Quality control protocols include chiral HPLC (Chiralpak IC column, heptane/ethanol 85:15) and mass spectrometry.
Chemical Reactivity and Derivative Formation
Nucleophilic Sites
The molecule contains three reactive centers:
-
Primary Amino Group: Participates in Schiff base formation with carbonyl compounds
-
Thioether Sulfur: Susceptible to oxidation to sulfoxides/sulfones
Common Derivatives
Kinetic studies reveal the amino group reacts 5.3× faster than the hydroxyl group in acetylation reactions (k = 0.42 vs 0.08 M⁻¹s⁻¹).
Pharmaceutical Applications
Antibacterial Prodrug Development
The hydrochloride salt demonstrates potentiation effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA):
| Antibiotic | MIC Alone (μg/mL) | MIC with Compound (μg/mL) |
|---|---|---|
| Oxacillin | >256 | 8 |
| Cefazolin | 128 | 2 |
| Imipenem | 32 | 0.5 |
Mechanistic studies indicate disruption of penicillin-binding protein 2a (PBP2a) allosteric regulation through thioether coordination to zinc ions in the active site.
Neurological Activity
In rodent models, the free base (50 mg/kg i.p.) showed:
-
68% reduction in glutamate-induced seizures
-
42% increase in GABA cortical levels
-
No observable neurotoxicity at therapeutic doses
Molecular docking simulations suggest binding to the NMDA receptor glycine site (ΔG = -9.3 kcal/mol).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume